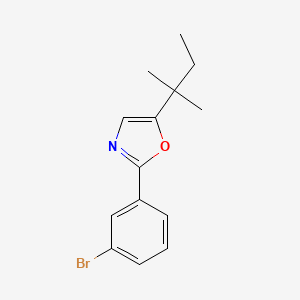

2-(3-Bromophenyl)-5-(tert-pentyl)oxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H16BrNO |

|---|---|

Molecular Weight |

294.19 g/mol |

IUPAC Name |

2-(3-bromophenyl)-5-(2-methylbutan-2-yl)-1,3-oxazole |

InChI |

InChI=1S/C14H16BrNO/c1-4-14(2,3)12-9-16-13(17-12)10-6-5-7-11(15)8-10/h5-9H,4H2,1-3H3 |

InChI Key |

TYWNXICZYONGEF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C1=CN=C(O1)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Reaction Chemistry and Functionalization of 2 3 Bromophenyl 5 Tert Pentyl Oxazole

Electrophilic Aromatic Substitution on the Oxazole (B20620) Ring and the Aryl Substituent

Electrophilic substitution reactions on oxazole rings are generally challenging. The oxazole nucleus is considered an electron-deficient π-excessive heterocycle, where the nitrogen atom significantly reduces the ring's electron density, thus deactivating it towards electrophilic attack. sigmaaldrich.comfiveable.me When such reactions do occur, substitution is directed to the C4 position, followed by C5, with the C2 position being the most deactivated. sigmaaldrich.com The presence of electron-releasing substituents on the oxazole ring can facilitate these reactions. sigmaaldrich.com For 2-(3-Bromophenyl)-5-(tert-pentyl)oxazole, the C5 position is blocked by the tert-pentyl group, and the C2 position by the bromophenyl group, leaving only the C4 position available for potential, albeit difficult, electrophilic attack.

In contrast, the 3-bromophenyl substituent is more amenable to electrophilic aromatic substitution, although it is also a deactivated ring system. The bromine atom is a deactivating, ortho-, para-directing group due to the competing effects of its electron-withdrawing inductive effect and electron-donating resonance effect. The oxazole ring attached at C1 acts as a deactivating, meta-directing group. Therefore, electrophilic attack on the phenyl ring will be directed to the positions ortho and para to the bromine atom (C2, C4, C6) and meta to the oxazole substituent (C2, C4, C6). The combined directing effects would favor substitution at the C4 and C6 positions of the phenyl ring. For instance, electrophilic bromination of a related dimethoxy aryloxazole derivative using N-Bromosuccinimide (NBS) resulted in substitution on the aryl ring. acs.org

Nucleophilic Aromatic Substitution in Oxazole Derivatives

Nucleophilic substitution directly on an unsubstituted oxazole ring is generally not observed; such attacks often lead to ring cleavage rather than substitution. sigmaaldrich.com However, the presence of a good leaving group, such as a halogen, on the oxazole ring can facilitate nucleophilic substitution, with the reactivity order being C2 > C4 > C5. acs.org

In the case of 2-(3-Bromophenyl)-5-(tert-pentyl)oxazole, the bromine atom is on the phenyl ring, not the oxazole ring. Nucleophilic aromatic substitution (SNAr) on the 3-bromophenyl ring is possible under certain conditions. For an SNAr reaction to proceed, the aromatic ring must be activated by potent electron-withdrawing groups, and there must be a good leaving group (in this case, bromide). The oxazole moiety acts as an electron-withdrawing group, which helps to stabilize the negative charge in the Meisenheimer complex intermediate formed during the reaction. scribd.com This activation, however, is moderate. SNAr reactions typically require strong nucleophiles and often harsh conditions (high temperature and pressure) to displace the bromide from the 3-position. The mechanism can be either a classical stepwise process or a concerted one, depending on the specific substrate and reaction conditions. scribd.com Computational studies on related heterocyclic systems show that the SNAr process involves the initial addition of the nucleophile, followed by the elimination of the leaving group, with the latter step often being catalyzed by a base to facilitate proton transfer if the nucleophile is protic. researchgate.netwikipedia.org

Cross-Coupling Reactions of Brominated Oxazoles

The bromine atom on the phenyl ring of 2-(3-Bromophenyl)-5-(tert-pentyl)oxazole is a key functional handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of derivatives.

The Suzuki-Miyaura coupling is a highly versatile and widely used reaction for forming C(sp²)–C(sp²) bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. uwindsor.ca The 3-bromophenyl group of the target molecule readily participates in Suzuki-Miyaura coupling reactions with various aryl, heteroaryl, or vinyl boronic acids or esters. acs.org This reaction allows for the straightforward synthesis of biaryl and heterobiaryl structures, which are common motifs in pharmaceuticals and materials science. The reaction is generally tolerant of a wide range of functional groups and proceeds under relatively mild conditions. A typical catalytic system involves a palladium(0) source, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a phosphine (B1218219) ligand, such as SPhos or XPhos, which are effective for coupling aryl bromides. researchgate.net

| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90-110 | 2-(Biphenyl-3-yl)-5-(tert-pentyl)oxazole |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | 2-(4'-Methoxybiphenyl-3-yl)-5-(tert-pentyl)oxazole |

| Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | 5-(tert-Pentyl)-2-(3-(thiophen-2-yl)phenyl)oxazole |

| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene/EtOH | 80 | 5-(tert-Pentyl)-2-(3-vinylphenyl)oxazole |

Heck Coupling

The Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. rsc.org The 3-bromophenyl moiety of the oxazole can be coupled with a variety of alkenes, such as acrylates, styrenes, and other vinyl compounds, to introduce alkenyl substituents. greyhoundchrom.com The reaction typically employs a palladium catalyst, a phosphine ligand or an N-heterocyclic carbene (NHC) ligand, and a base to neutralize the hydrogen halide formed. greyhoundchrom.com The Heck reaction demonstrates good stereoselectivity, usually favoring the formation of the trans isomer. rsc.org

| Alkene | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|---|

| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100-120 | (E)-5-(tert-Pentyl)-2-(3-styrylphenyl)oxazole |

| n-Butyl acrylate | Pd(OAc)₂ | K₂CO₃ | DMA | 120-140 | (E)-Butyl 3-(3-(5-(tert-pentyl)oxazol-2-yl)phenyl)acrylate |

| 2-Vinylpyridine | PdCl₂(PPh₃)₂ | KOAc | DMF | 100 | (E)-5-(tert-Pentyl)-2-(3-(2-(pyridin-2-yl)vinyl)phenyl)oxazole |

Sonogashira Coupling

The Sonogashira coupling reaction is a method for forming C(sp²)–C(sp) bonds between aryl or vinyl halides and terminal alkynes. vedantu.com It is catalyzed by a palladium complex and a copper(I) co-catalyst, and requires a base, typically an amine, which can also serve as the solvent. pressbooks.pub This reaction is highly efficient for coupling the 3-bromophenyl group of the molecule with various terminal alkynes to produce arylalkyne derivatives. acs.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as alkyne homocoupling. acs.org

| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature | Product |

|---|---|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT - 60°C | 5-(tert-Pentyl)-2-(3-(phenylethynyl)phenyl)oxazole |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 70°C | 5-(tert-Pentyl)-2-(3-((trimethylsilyl)ethynyl)phenyl)oxazole |

| Propargyl alcohol | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | RT | 3-(3-(5-(tert-Pentyl)oxazol-2-yl)phenyl)prop-2-yn-1-ol |

Derivatization Strategies at the tert-Pentyl Moiety

The tert-pentyl group, also known as the 1,1-dimethylpropyl group, is an aliphatic, non-polar moiety. nih.gov Its direct functionalization presents significant chemical challenges due to its inherent lack of reactive functional groups and the presence of a sterically hindered quaternary carbon atom.

The C-H bonds within the tert-pentyl group are strong and unactivated, making them resistant to typical chemical transformations. While the field of C-H activation has advanced, achieving selective functionalization of such a sterically congested and unactivated alkyl group without a directing group is exceedingly difficult. pressbooks.pub The reactivity order for C-H activation often favors less sterically hindered positions, such as primary C-H bonds over tertiary ones, which is the opposite of what would be required here.

Consequently, derivatization of the 2-(3-Bromophenyl)-5-(tert-pentyl)oxazole scaffold at the C5 position is not practically achieved by modifying the existing tert-pentyl group. Instead, creating structural diversity at this position would require a de novo synthesis of the oxazole ring using different starting materials. For example, in a typical oxazole synthesis, the alkyl group at the C5 position originates from a specific precursor; by varying this precursor, a wide range of analogues with different C5-alkyl or C5-aryl substituents could be synthesized. The tert-pentyl group itself is primarily a steric modulator, influencing the molecule's physical properties (like solubility) and potentially its interaction with biological targets, rather than serving as a site for further reaction.

Advanced Spectroscopic and Structural Elucidation of 2 3 Bromophenyl 5 Tert Pentyl Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a comprehensive structural confirmation of 2-(3-Bromophenyl)-5-(tert-pentyl)oxazole, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques would be employed.

The ¹H NMR spectrum of 2-(3-Bromophenyl)-5-(tert-pentyl)oxazole is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would be characterized by a set of multiplets arising from the four protons of the 3-bromophenyl ring. Based on data from similar compounds like 2-(3-bromophenyl)imidazo[2,1-b]oxazole, these signals are expected to appear in the range of δ 7.3-8.1 ppm. mdpi.com The proton on the oxazole (B20620) ring is anticipated to resonate as a singlet further downfield.

The aliphatic region would be dominated by signals from the tert-pentyl group. This would likely consist of a singlet for the six equivalent methyl protons and a quartet and a triplet for the ethyl group protons, the chemical shifts of which would be influenced by the adjacent quaternary carbon and the oxazole ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(3-Bromophenyl)-5-(tert-pentyl)oxazole

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.3 - 8.1 | Multiplet |

| Oxazole-H | ~7.5 | Singlet |

| -CH₂- (tert-pentyl) | ~1.7 | Quartet |

| -CH₃ (ethyl part of tert-pentyl) | ~0.9 | Triplet |

Note: The predicted chemical shifts are based on general principles and data from analogous compounds.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 2-(3-Bromophenyl)-5-(tert-pentyl)oxazole, distinct signals are expected for each carbon atom. The spectrum for the analogous compound, 2-(3-bromophenyl)imidazo[2,1-b]oxazole, shows aromatic carbon signals between δ 122 and 133 ppm, with the carbon attached to the bromine atom appearing in this range. mdpi.com The carbon atoms of the oxazole ring are expected to resonate at approximately δ 150-160 ppm. The aliphatic carbons of the tert-pentyl group would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(3-Bromophenyl)-5-(tert-pentyl)oxazole

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=N (Oxazole) | ~155 |

| C-O (Oxazole) | ~148 |

| C-H (Oxazole) | ~122 |

| C-Br (Aromatic) | ~123 |

| Aromatic Carbons | 126 - 133 |

| Quaternary C (tert-pentyl) | ~33 |

| -CH₂- (tert-pentyl) | ~36 |

| 2 x -CH₃ (gem-dimethyl of tert-pentyl) | ~28 |

Note: The predicted chemical shifts are based on data from analogous compounds and general substituent effects.

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial.

An HSQC experiment would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the one-dimensional spectra. For instance, it would link the aromatic proton signals to their corresponding aromatic carbon signals.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by providing its exact mass. For 2-(3-Bromophenyl)-5-(tert-pentyl)oxazole, with a molecular formula of C₁₅H₁₈BrNO, HRMS would be used to confirm this composition. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺) in an approximately 1:1 ratio. The calculated exact mass for the [M+H]⁺ ion of a related compound, (E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole (C₂₃H₁₈BrNO), was reported as 403.0572, with the found value being 403.0574, demonstrating the high accuracy of this technique. mdpi.com

Table 3: Predicted HRMS Data for 2-(3-Bromophenyl)-5-(tert-pentyl)oxazole

| Ion | Calculated Exact Mass |

|---|---|

| [M(⁷⁹Br)]⁺ | 307.0572 |

| [M(⁸¹Br)]⁺ | 309.0551 |

| [M(⁷⁹Br)+H]⁺ | 308.0648 |

Note: These are calculated theoretical values.

Vibrational Spectroscopy for Functional Group Analysis (e.g., FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 2-(3-Bromophenyl)-5-(tert-pentyl)oxazole would be expected to show characteristic absorption bands. For instance, the C=N stretching vibration of the oxazole ring is typically observed in the region of 1600-1650 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the tert-pentyl group would be observed just below 3000 cm⁻¹. The C-O stretching within the oxazole ring usually appears in the 1000-1300 cm⁻¹ range. The C-Br stretching vibration is expected in the lower frequency region of the spectrum. For comparison, the IR spectrum of 2-(3-bromophenyl)imidazo[2,1-b]oxazole shows significant peaks at 1624, 1549, and 1440 cm⁻¹. mdpi.com

Table 4: Predicted FT-IR Absorption Bands for 2-(3-Bromophenyl)-5-(tert-pentyl)oxazole

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2980 - 2850 |

| C=N Stretch (Oxazole) | 1650 - 1600 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O Stretch (Oxazole) | 1300 - 1000 |

Note: These are predicted ranges based on characteristic functional group absorptions and data from analogous compounds.

Photoelectron Spectroscopy (PES) and X-ray Absorption Spectroscopy (XAS) for Electronic Structure Insights

Photoelectron Spectroscopy (PES) and X-ray Absorption Spectroscopy (XAS) are powerful techniques for probing the occupied and unoccupied electronic states of a molecule, respectively. Together, they provide a comprehensive picture of the molecular orbital landscape.

Photoelectron Spectroscopy (PES)

Valence-shell PES involves the ejection of an electron from a molecular orbital upon irradiation with a photon, typically from a UV or synchrotron source. The kinetic energy of the ejected photoelectron is measured, allowing for the determination of its binding energy. For 2-(3-Bromophenyl)-5-(tert-pentyl)oxazole, the valence photoelectron spectrum would reveal a series of bands corresponding to the ionization from different molecular orbitals.

Theoretical studies on the parent oxazole molecule show that the highest occupied molecular orbitals (HOMOs) possess π-character. dtu.dkresearchgate.net The introduction of the 3-bromophenyl and tert-pentyl substituents is expected to significantly influence the electronic structure. The bromine atom, with its lone pairs, and the phenyl ring's π-system will introduce new orbitals and perturb the existing ones of the oxazole core. The tert-pentyl group, being an electron-donating alkyl group, will likely raise the energy of the σ and π orbitals.

X-ray Absorption Spectroscopy (XAS)

XAS, particularly Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, provides information about the unoccupied molecular orbitals. In this technique, a core electron is excited to an empty valence orbital by absorbing an X-ray photon. The resulting spectrum shows sharp absorption peaks corresponding to these transitions.

For 2-(3-Bromophenyl)-5-(tert-pentyl)oxazole, XAS spectra would be recorded at the K-edges of carbon, nitrogen, and oxygen, as well as the L-edges of bromine. The spectra at the N and O K-edges are particularly sensitive to the electronic environment. dtu.dk The unoccupied molecular orbitals, such as the π* and σ* orbitals, are the primary targets of these excitations. researchgate.net The presence of the bromophenyl group is expected to introduce low-lying π* orbitals associated with the aromatic ring, which would be visible in the XAS spectra.

A hypothetical representation of expected core-level binding energies is presented below, based on typical values for similar organic molecules.

| Element | Core Orbital | Estimated Binding Energy (eV) |

| Carbon (Oxazole Ring) | C 1s | ~286-288 |

| Carbon (Phenyl Ring) | C 1s | ~285 |

| Carbon (tert-pentyl) | C 1s | ~284-285 |

| Nitrogen | N 1s | ~401-403 |

| Oxygen | O 1s | ~533-535 |

| Bromine | Br 3d | ~70-71 |

This table is illustrative and actual values would need to be determined experimentally.

Auger-Meitner Electron Spectroscopy (AES) for Core Orbital Vacancy Analysis

Auger-Meitner Electron Spectroscopy (AES) is a sensitive technique for analyzing the decay of core-hole states created during X-ray photoionization. When a core electron is ejected, the resulting ion is in a highly excited state. This vacancy can be filled by an electron from a higher energy level, with the excess energy being transferred to another electron, which is then ejected from the atom. This ejected electron is the Auger-Meitner electron, and its kinetic energy is characteristic of the electronic structure of the atom.

The process can be either a normal Auger-Meitner decay or a resonant process. In the normal process, the initial state is a core-ionized state. In the resonant Auger-Meitner process, the initial state is a core-excited state, where a core electron has been promoted to an unoccupied valence orbital (as in XAS). The subsequent decay can follow two main channels:

Participator Decay: The excited electron "participates" in the decay process and is ejected. The final state is a singly charged ion.

Spectator Decay: The excited electron remains in its orbital (a "spectator") while a different valence electron fills the core hole and another valence electron is ejected. The final state is a doubly charged ion.

For 2-(3-Bromophenyl)-5-(tert-pentyl)oxazole, AES would provide detailed information about the local electronic structure around each atomic site (C, N, O, Br). The kinetic energies and intensities of the Auger-Meitner electrons would be sensitive to the chemical environment, including the nature of the substituents. Studies on oxazole have shown that the normal Auger-Meitner spectra are dominated by singlet excitation channels. osti.gov The resonant Auger-Meitner spectra are more complex, with both participator and spectator channels contributing. dtu.dk

A hypothetical summary of expected Auger-Meitner decay channels is presented below.

| Initial Vacancy | Decay Process | Final State Configuration |

| C 1s | C KLL | C(2s⁻²), C(2s⁻¹2p⁻¹), C(2p⁻²) |

| N 1s | N KLL | N(2s⁻²), N(2s⁻¹2p⁻¹), N(2p⁻²) |

| O 1s | O KLL | O(2s⁻²), O(2s⁻¹2p⁻¹), O(2p⁻²) |

| Br 3d | Br MNN | Br(4s⁻²), Br(4s⁻¹4p⁻¹), Br(4p⁻²) |

This table provides a general representation of possible Auger-Meitner decay channels. The specific energies and probabilities of these channels would depend on the detailed electronic structure of 2-(3-Bromophenyl)-5-(tert-pentyl)oxazole.

Computational and Theoretical Investigations of 2 3 Bromophenyl 5 Tert Pentyl Oxazole and the Oxazole Ring System

Density Functional Theory (DFT) for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to predict the structural and electronic properties of molecules. irjweb.comirjweb.com This method is based on the principle that the energy of a molecule can be determined from its electron density. For oxazole (B20620) derivatives, DFT calculations, often using functionals like Becke-3-Parameter-Lee-Yang-Parr (B3LYP) with basis sets such as 6-311G++(d,p), are utilized to determine the most stable three-dimensional arrangement of atoms—the optimized geometry. irjweb.comirjweb.com

These calculations provide key structural parameters, including bond lengths, bond angles, and dihedral angles. irjweb.com For instance, in a related DFT study on an oxazole derivative, the oxazole ring's N15–C16–O12 and O12–C13–C14 bond angles were calculated to be 114.1° and 107.4°, respectively. irjweb.com Such geometric data are fundamental for understanding the molecule's shape and steric profile. Beyond geometry, DFT is instrumental in calculating various electronic properties that govern the molecule's behavior. nih.gov

A critical application of DFT is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comirjweb.com

A small HOMO-LUMO gap suggests that a molecule is more polarizable, requires less energy to be excited, and is generally more chemically reactive. irjweb.comelixirpublishers.com Conversely, a large energy gap indicates high stability and lower reactivity. irjweb.comirjweb.com This principle, rooted in the Hard and Soft Acids and Bases (HSAB) theory, classifies molecules with large gaps as "hard" and those with small gaps as "soft". researchgate.net The reactivity of a molecule can be gauged by this energy difference. wuxiapptec.com DFT calculations can precisely compute these energy levels, allowing for the prediction of a compound's reactivity profile. irjweb.com

Table 1: Illustrative HOMO-LUMO Data for an Oxazole Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.2967 |

| LUMO Energy | -1.8096 |

| HOMO-LUMO Gap (ΔE) | 4.4871 |

Data is illustrative based on a representative imidazole (B134444) derivative study and demonstrates the typical output of DFT calculations for heterocyclic systems. irjweb.com

Beyond just their energy levels, the spatial distribution and character of the frontier molecular orbitals are vital for understanding chemical behavior. researchgate.net For aromatic heterocyclic systems like oxazoles, the HOMO and LUMO are typically π-orbitals, meaning their electron density is located above and below the plane of the ring system. researchgate.net

Computational visualization of these orbitals reveals the regions of the molecule that are electron-rich (HOMO) and electron-poor (LUMO). researchgate.net In a substituted oxazole like 2-(3-Bromophenyl)-5-(tert-pentyl)oxazole, the HOMO is expected to have significant electron density distributed across the oxazole and phenyl rings. The LUMO would similarly be delocalized over the aromatic system. researchgate.net The specific locations of the highest density in these orbitals indicate the likely sites for electrophilic and nucleophilic attack, respectively. semanticscholar.org

Spin density analysis is a computational tool used to visualize the distribution of unpaired electron density in radical species. While 2-(3-Bromophenyl)-5-(tert-pentyl)oxazole is a closed-shell molecule, theoretical methods can explore its radical cation or anion forms. The spin density distribution, which can be positive (α spin) or negative (β spin), reveals where the unpaired electron resides. nih.gov

In the case of a radical derived from the target molecule, spin density would likely be delocalized across the π-system of the bromophenyl and oxazole rings. researchgate.net Significant spin density might be found on specific carbon atoms or the nitrogen atom of the oxazole ring, indicating the most radical character at these positions. The formation of a radical species can also lead to changes in the hybridization of the involved atoms as the geometry relaxes to accommodate the unpaired electron. For example, an sp²-hybridized carbon atom might adopt a more sp³-like character if it bears a significant portion of the radical's spin density, leading to a slight pyramidalization from a planar geometry. nih.gov

Coupled Cluster Methods for High-Level Electronic Structure Description

Coupled Cluster (CC) theory represents a family of high-accuracy, post-Hartree-Fock methods used to solve the Schrödinger equation. wikipedia.org These methods are often considered the "gold standard" in quantum chemistry for their ability to provide highly accurate results for small to medium-sized molecules, especially for systems where electron correlation effects are significant. github.io

Methods like Coupled Cluster Singles and Doubles (CCSD) and its perturbative triples correction variant, CCSD(T), systematically account for electron correlation by modeling the wavefunction using an exponential cluster operator. wikipedia.orggithub.io This approach ensures size-extensivity, a crucial property for accurate energy calculations. github.io For the oxazole ring, CC methods can be used to obtain benchmark energies and properties, against which less computationally expensive methods like DFT can be compared. researchgate.net While computationally demanding, CC calculations provide a highly reliable description of the electronic structure. dtu.dk

Restricted Active Space Perturbation Theory for Electronic Transitions and Excitation Channels

For complex electronic systems, particularly those involving excited states or bond-breaking phenomena, a single-reference description (like that from Hartree-Fock) is often inadequate. wikipedia.org Multireference methods are required in such cases, and Restricted Active Space Perturbation Theory to the second order (RASPT2) is a powerful example. nih.gov

The RASPT2 method begins with a reference wavefunction from a Restricted Active Space Self-Consistent Field (RASSCF) calculation. unige.ch This approach divides the molecular orbitals into three spaces: a space of inactive, doubly-occupied orbitals (RAS1); an active space where electrons are distributed in all possible ways (RAS2); and a space of unoccupied virtual orbitals (RAS3). unige.chresearchgate.net This partitioning allows for a balanced and computationally tractable description of static correlation. Subsequently, second-order perturbation theory is applied to account for dynamic correlation. nih.govrsc.org This makes RASPT2 particularly well-suited for accurately calculating the energies of electronic transitions and describing various excitation channels in molecules like oxazole. dtu.dkresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Simulations

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronic excited states. nih.govnih.gov It is a computationally efficient method for predicting electronic absorption and emission (fluorescence) spectra. researchgate.net

By calculating the vertical excitation energies and oscillator strengths, TD-DFT can simulate the UV-Visible absorption spectrum of a molecule. nih.gov This allows for the assignment of specific electronic transitions (e.g., π → π* transitions) to the observed absorption bands. researchgate.net The method can also be used to optimize the geometry of the molecule in its first excited state (S₁), providing insights into how the structure changes upon photoexcitation. The energy difference between the optimized S₁ state and the ground state (S₀) can then be used to predict the fluorescence energy. researchgate.net For oxazole-based systems, TD-DFT has proven to be a valuable tool for understanding their photophysical properties and interpreting experimental spectra. dtu.dknih.gov

Multireference Methods (e.g., CASSCF) for Complex Electronic Structure Investigation

The accurate theoretical description of the electronic structure of molecules, particularly in electronically excited states or regions of bond breaking/formation, often requires methods that go beyond the single-reference approximation (like Hartree-Fock or standard Density Functional Theory). For the oxazole ring system, which is susceptible to photochemical reactions, multireference methods such as the Complete Active Space Self-Consistent Field (CASSCF) and its perturbative corrections (e.g., CASPT2) are indispensable for a reliable investigation. colorado.eduresearchgate.net

Theoretical studies on the parent oxazole molecule have utilized CASSCF and CASPT2 to map out its excited-state dynamics. researchgate.net For instance, the ground state geometry of oxazole has been optimized using the CASSCF(10,8)/6-31G level of theory, which includes 10 electrons in an active space of 8 orbitals, providing a robust reference for subsequent calculations. researchgate.net Such calculations are instrumental in determining vertical excitation energies, which correspond to the energy required to promote the molecule to an excited state without changing its geometry. Theoretical predictions for the vertical excitation energy of the bright ππ state in oxazole are in reasonable agreement with experimental observations. researchgate.net

Furthermore, these methods allow for the exploration of potential energy surfaces of excited states, identifying reaction pathways and transition states. aip.org Dynamic simulations based on CASSCF calculations have shown that the decay of the S2 excited state of oxazole is an ultrafast process involving ring-opening via O–C bond cleavage. researchgate.net The ability to model these complex events provides critical insights into the photostability and photoreactivity of oxazole-containing compounds.

| Excited State | Excitation Type | Calculated Energy (eV) | Methodology |

|---|---|---|---|

| S1 (1A") | nπ | 5.9 | CASPT2 |

| S2 (2A') | ππ | 6.7 | CASPT2 |

This table presents representative theoretical values for the vertical excitation energies of the parent oxazole molecule, as calculated by high-level multireference methods. researchgate.net Such data is fundamental for understanding the molecule's response to UV light.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stability Contributions

Natural Bond Orbital (NBO) analysis is a powerful computational tool that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive chemical picture of localized bonds, lone pairs, and intermolecular interactions. wikipedia.org For the oxazole ring system, NBO analysis provides quantitative insights into electron delocalization, hyperconjugative interactions, and the nature of intermolecular forces that govern molecular recognition and stability. nih.govacs.org

In the oxazole ring, key stabilizing interactions include the delocalization of lone pairs from the oxygen and nitrogen atoms into the antibonding π* orbitals of the ring. acs.org For instance, the interaction between the p-type lone pair of the oxygen atom (n_p(O)) and the π(C2=N3) and π(C4=C5) orbitals contributes significantly to the aromatic character and stability of the ring. Similarly, delocalization from the π bonds into empty π* orbitals (π → π* interactions) is characteristic of the conjugated system. acs.org

NBO analysis of five-membered heteroaromatic rings, including oxoles, has shown that the high electronegativity of the oxygen atom can limit the extent to which its lone pair electrons are donated into the π system compared to nitrogen-containing azoles. acs.org This affects the degree of delocalization and aromaticity. acs.org Furthermore, NBO analysis helps to understand and quantify weak intermolecular interactions, such as C-H···O and C-H···N hydrogen bonds, which are crucial in determining the crystal packing and biological activity of substituted oxazoles. nih.govsemanticscholar.orgbohrium.com

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| n(O) | π(C=N) | Lone Pair Delocalization | ~30-45 |

| n(N) | π(C=C) | Lone Pair Delocalization | ~40-55 |

| π(C=C) | π(C=N) | π-Conjugation | ~20-25 |

| σ(C-H) | σ(C-C) | Hyperconjugation | ~2-6 |

This table provides illustrative stabilization energy E(2) values for typical donor-acceptor interactions found within oxazole and related five-membered heterocyclic rings. The values are based on analogous systems reported in the literature and highlight the energetic contributions to molecular stability. materialsciencejournal.orgscirp.org

Theoretical Modeling of Reaction Mechanisms and Pathways Relevant to Oxazole Functionalization

Computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in elucidating the complex mechanisms of reactions used to synthesize and functionalize the oxazole ring. nih.govirjweb.com Theoretical modeling allows for the detailed exploration of reaction coordinates, the characterization of transition states and intermediates, and the calculation of activation barriers, providing insights that are often difficult to obtain experimentally. acs.org

One important class of reactions for the synthesis of fused oxazole systems, such as benzoxazoles, is the intramolecular nucleophilic aromatic substitution (SNAr). mdpi.com Theoretical studies can model the entire reaction sequence, which typically involves the deprotonation of an amide precursor to form a delocalized anion. mdpi.com This is followed by a 5-exo-trig cyclization, where the amide oxygen attacks the aromatic ring, displacing a leaving group (like fluoride) through a Meisenheimer complex intermediate. mdpi.com Computational analysis can determine the relative energies of these intermediates and the activation energy of the rate-limiting cyclization step, explaining how factors like the electron-withdrawing potency of substituents on the aromatic ring affect reaction rates. mdpi.com

The formation of the oxazole ring itself through various cyclization strategies has also been a subject of theoretical investigation. researchgate.net For example, metal-catalyzed reactions, such as the gold-catalyzed cyclization of N-propargylcarboxamides, can be modeled to understand the role of the catalyst in activating the alkyne and facilitating the ring closure. acs.org DFT calculations can help distinguish between different possible pathways, such as 5-endo-dig versus 6-exo-dig cyclizations, by comparing their respective energy barriers. acs.org Similarly, computational studies have supported cascade rearrangement mechanisms, such as the thermal conversion of 3-acylaminoisoxazoles into 2-acylaminooxazoles, by showing the proposed intermediates and transition states are energetically feasible. nih.gov

| Reaction Type | Computational Method | Key Finding | Example System |

|---|---|---|---|

| Intramolecular S~N~Ar Cyclization | DFT | Identification of Meisenheimer complex intermediate; correlation of activation energy with substituent electronic effects. | N-(2-fluorophenyl)benzamide to Benzoxazole |

| Gold-Catalyzed Cyclization | DFT | Determination that 6-exo-dig ring closure is energetically favored over 5-endo-dig. | N-propargyl hydrazide cyclization |

| Cascade Rearrangement | DFT | Confirmation of a Boulton-Katritzky rearrangement followed by a migration-nucleophilic attack-cyclization (MNAC) pathway. | Isoxazole to Oxazole rearrangement |

This table summarizes findings from computational studies on various reaction mechanisms relevant to oxazole chemistry, illustrating how theoretical modeling provides detailed mechanistic insights. nih.govacs.orgmdpi.com

Future Research Directions and Prospects for 2 3 Bromophenyl 5 Tert Pentyl Oxazole

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches for its Preparation

While classical methods for oxazole (B20620) synthesis, such as the Robinson-Gabriel and Fischer oxazole syntheses, provide foundational routes, future research will likely focus on developing more efficient, sustainable, and high-yielding pathways to 2-(3-Bromophenyl)-5-(tert-pentyl)oxazole. ijpsonline.comresearchgate.net The limitations of conventional methods, which can include harsh reagents and low yields, necessitate a shift towards greener alternatives. ijpsonline.com

Green chemistry approaches offer promising avenues for the synthesis of oxazole derivatives. researchgate.net Techniques such as microwave-assisted synthesis have been shown to dramatically reduce reaction times and improve yields for related heterocyclic compounds. nih.govnih.gov Future studies could explore the use of microwave irradiation for the cyclodehydration step in the synthesis of the target molecule. Furthermore, the development of solvent-free reaction conditions or the use of environmentally benign solvents like water or ethanol (B145695) would significantly enhance the sustainability of the synthesis. ijpsonline.com The application of solid-supported catalysts or nanocatalysts could also facilitate easier product purification and catalyst recycling, aligning with the principles of green chemistry. ijpsonline.com

| Synthetic Approach | Description | Potential Advantages | Relevant Precursors |

| Modified van Leusen Synthesis | Reaction of 3-bromobenzaldehyde (B42254) with an isocyanide reagent bearing the tert-pentyl group, such as tosylmethyl isocyanide (TosMIC). ijpsonline.comresearchgate.net | Mild reaction conditions, one-pot procedure. | 3-Bromobenzaldehyde, Tosylmethyl isocyanide derivative. |

| Microwave-Assisted Cyclization | Using microwave energy to promote the condensation and cyclization of a suitable α-haloketone with 3-bromobenzamide. nih.govnih.gov | Rapid reaction rates, higher yields, reduced side products. | α-haloketone with a tert-pentyl group, 3-Bromobenzamide. |

| Catalytic One-Pot Synthesis | A one-pot reaction involving a carboxylic acid (3-bromobenzoic acid), an amino acid precursor, and a dehydrative condensing reagent. researchgate.netnih.gov | High atom economy, operational simplicity, access to diverse analogs. | 3-Bromobenzoic acid, amino acid corresponding to the tert-pentyl group. |

Advanced Functionalization and Derivatization Strategies to Construct More Complex Molecular Architectures

The structure of 2-(3-Bromophenyl)-5-(tert-pentyl)oxazole is primed for advanced functionalization, offering multiple sites for modification to create novel and more complex molecules. The bromine atom on the phenyl ring is a particularly valuable handle for a wide range of metal-catalyzed cross-coupling reactions.

Future research should extensively explore Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. nih.govsemanticscholar.org These transformations would allow for the introduction of aryl, vinyl, alkynyl, and amino substituents, respectively, at the 3-position of the phenyl ring. Such derivatization is a key strategy for tuning the electronic and steric properties of the molecule, which is crucial for applications in materials science and medicinal chemistry. researchgate.net

The oxazole ring itself, while generally stable, can undergo certain reactions. semanticscholar.org Although the C5 position is substituted, functionalization at the C4 position or reactions involving the heteroatoms could be explored under specific conditions. For instance, developing protocols for C-H activation at the C4 position would open new avenues for derivatization. These strategies would transform the initial scaffold into a library of compounds with diverse functionalities and three-dimensional structures.

| Reaction Site | Functionalization Strategy | Potential Reagents | Expected Outcome |

| 3-Bromophenyl Group | Suzuki-Miyaura Coupling | Arylboronic acids, Ni or Pd catalyst | Biaryl structures |

| 3-Bromophenyl Group | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Aryl-alkyne conjugates |

| 3-Bromophenyl Group | Buchwald-Hartwig Amination | Amines, Pd catalyst | N-Aryl derivatives |

| Oxazole Ring (C4) | C-H Functionalization | Metal catalysts (e.g., Pd, Rh), directing groups | Introduction of new substituents at the C4 position |

Deeper Computational Probing of its Reactivity and Structure-Property Relationships

Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules without the need for extensive experimental work. Future research should leverage theoretical methods, such as Density Functional Theory (DFT), to perform a deep probe of the electronic structure, reactivity, and potential properties of 2-(3-Bromophenyl)-5-(tert-pentyl)oxazole and its derivatives. mdpi.com

Theoretical studies can predict sites of electrophilic and nucleophilic attack by analyzing molecular orbitals (HOMO/LUMO) and electrostatic potential maps. nih.gov This information is invaluable for designing effective synthetic and functionalization strategies. Furthermore, computational modeling can elucidate the mechanisms of potential reactions, including transition states and activation energies, providing insights that can help optimize reaction conditions. nih.gov

Establishing clear structure-property relationships is another critical area for computational investigation. By systematically modifying the structure in silico (e.g., by changing the substituent introduced via cross-coupling), it is possible to predict how these changes will affect key properties like absorption/emission spectra, thermal stability, and receptor binding affinity. This predictive capability can guide experimental efforts, saving time and resources by prioritizing the synthesis of molecules with the most promising characteristics. mdpi.com

| Computational Method | Target Property/Analysis | Potential Insights |

| Density Functional Theory (DFT) | Frontier Molecular Orbitals (HOMO/LUMO) | Prediction of reactivity and electronic properties. |

| Time-Dependent DFT (TD-DFT) | Electronic Absorption/Emission Spectra | Prediction of photophysical properties for materials science applications. |

| Molecular Dynamics (MD) Simulation | Conformational Analysis | Understanding molecular flexibility and interactions in different environments. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Chemical Bonding Analysis | Detailed characterization of intramolecular interactions. |

Role as a Synthetic Intermediate in the Preparation of Advanced Organic Materials and Ligands

The inherent structural features of 2-(3-Bromophenyl)-5-(tert-pentyl)oxazole make it an excellent candidate as a synthetic intermediate for more complex and functional systems. Oxazole-containing compounds are known to be components of various biologically active molecules and functional organic materials. researchgate.netontosight.ai

In materials science, the oxazole core is a known fluorophore. By using the bromophenyl group as an anchor point to build larger conjugated systems through cross-coupling reactions, novel organic light-emitting diode (OLED) materials, fluorescent probes, or chemical sensors could be developed. The bulky tert-pentyl group can enhance solubility and prevent aggregation-caused quenching of fluorescence, which are desirable properties for solution-processable materials.

In the field of coordination chemistry and catalysis, the nitrogen atom of the oxazole ring can act as a ligand for metal centers. semanticscholar.org By introducing additional coordinating groups through functionalization of the phenyl ring, 2-(3-Bromophenyl)-5-(tert-pentyl)oxazole can serve as a scaffold for designing novel bidentate or tridentate ligands. These ligands could find applications in homogeneous catalysis, potentially enabling new chemical transformations with high efficiency and selectivity. The combination of the oxazole heterocycle and other functionalities offers a rich design space for creating ligands with tailored steric and electronic properties.

| Application Area | Role of the Compound | Key Structural Features | Potential Final Product |

| Organic Electronics | Building block for conjugated molecules | Oxazole core (fluorophore), Bromine handle (for coupling) | OLED emitters, fluorescent sensors |

| Medicinal Chemistry | Scaffold for bioactive molecules | Oxazole core, modifiable phenyl ring | Drug candidates |

| Coordination Chemistry | Precursor for ligand synthesis | Oxazole nitrogen (coordination site), Bromine handle | Catalysts, metal-organic frameworks (MOFs) |

Q & A

Q. What are the common synthetic routes for 2-(3-Bromophenyl)-5-(tert-pentyl)oxazole?

Synthesis typically involves cyclization of halogenated precursors or coupling reactions. For brominated oxazoles, a two-step approach is often employed:

- Step 1 : Formation of the oxazole core via cyclization of 3-bromophenyl-substituted precursors (e.g., aldehydes or nitriles) with tert-pentyl-containing amines or ketones. Solvents like dichloromethane or acetonitrile and catalysts such as triethylamine are commonly used .

- Step 2 : Bromination at the 3-position of the phenyl group using NBS (N-bromosuccinimide) or direct coupling of pre-brominated intermediates . Yield optimization (e.g., ~56% in analogous syntheses) may require adjusting stoichiometry, temperature, or catalyst loading .

Q. How is the purity and structural integrity of 2-(3-Bromophenyl)-5-(tert-pentyl)oxazole verified experimentally?

- Chromatography : HPLC or GC-MS to assess purity (>95% threshold for research-grade material) .

- Spectroscopy :

- 1H/13C NMR : Confirms substitution patterns (e.g., tert-pentyl methyl signals at δ 1.2–1.4 ppm; aromatic protons from bromophenyl at δ 7.2–7.8 ppm) .

- X-ray crystallography : Resolves steric effects of the tert-pentyl group and bromophenyl orientation .

- Thermal analysis : DSC to determine melting points and stability (e.g., decomposition above 200°C) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for brominated oxazole derivatives?

Discrepancies in yields (e.g., 56% vs. 75%) often arise from:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve cyclization but increase side reactions.

- Catalyst choice : Triethylamine vs. DBU (1,8-diazabicycloundec-7-ene) can alter reaction kinetics .

- Workflow : Use design of experiments (DOE) to systematically vary parameters (e.g., temperature, reagent ratios) and identify optimal conditions .

Q. How does the tert-pentyl group influence the compound’s reactivity in cross-coupling reactions?

- Steric hindrance : The bulky tert-pentyl group reduces accessibility for nucleophilic attack at the oxazole’s 4-position, necessitating Pd-catalyzed methods (e.g., Suzuki-Miyaura) for functionalization .

- Electronic effects : Electron-donating tert-pentyl groups increase electron density on the oxazole ring, measurable via DFT calculations (e.g., HOMO/LUMO levels) .

Q. What in silico methods predict the biological activity of this compound, and how are they validated?

- Molecular docking : Screens against targets like COX-2 or kinase enzymes. For example, the bromophenyl group may occupy hydrophobic pockets, while the oxazole ring engages in hydrogen bonding .

- MD simulations : Assess binding stability over 100-ns trajectories (RMSD < 2 Å indicates robust interactions).

- Validation : Correlate computational predictions with in vitro assays (e.g., IC50 values from enzyme inhibition studies) .

Contradictory Data Analysis

Q. How should researchers address conflicting reports on the antimicrobial efficacy of brominated oxazoles?

- Standardization : Use consistent microbial strains (e.g., E. coli ATCC 25922) and MIC (minimum inhibitory concentration) protocols.

- Structural analogs : Compare with 5-(4-bromophenyl)oxazole derivatives to isolate the tert-pentyl group’s contribution .

- Mechanistic studies : Probe membrane disruption vs. enzyme inhibition via fluorescence assays (e.g., propidium iodide uptake) .

Methodological Recommendations

Q. What analytical techniques quantify degradation products of 2-(3-Bromophenyl)-5-(tert-pentyl)oxazole under physiological conditions?

- LC-MS/MS : Identifies hydrolyzed intermediates (e.g., tert-pentyl alcohol or bromophenol).

- Stability studies : Incubate in PBS (pH 7.4) at 37°C; monitor degradation via UV-Vis at λ = 270 nm (oxazole absorbance) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- QSAR models : Correlate substituent electronic parameters (σ, π) with activity.

- Fragment-based design : Replace tert-pentyl with isosteric groups (e.g., cyclopentyl) to balance lipophilicity and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.